Product packaging for OH-Manoyl oxide(Cat. No.:CAS No. 122757-60-2)

OH-Manoyl oxide

Cat. No.: B049910
CAS No.: 122757-60-2
M. Wt: 306.5 g/mol
InChI Key: CMXOSVFYCJCFHE-PPLKHSGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OH-Manoyl oxide is a labdane-type diterpenoid of significant interest in natural product chemistry and phytochemical research. It serves as a key biosynthetic intermediate in the pathway to more complex diterpenoids, including members of the manoyl oxide family. Its core research value lies in its role as a precursor for the semisynthesis of bioactive compounds and as a standard for the analytical characterization and quantification of diterpenoid content in plant extracts, particularly from the genus Sideritis and other Lamiaceae species. The mechanism of action for this compound in biological systems is an area of active investigation, with preliminary studies suggesting potential interaction with biological pathways related to inflammation and microbial growth. Researchers utilize this compound to explore structure-activity relationships (SAR) within the diterpene class, to study plant biosynthetic pathways, and to investigate its intrinsic bioactivity in various in vitro assay systems. This product is provided to support these advanced scientific inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B049910 OH-Manoyl oxide CAS No. 122757-60-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122757-60-2

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

[(3R,4aS,6aR,10aR,10bS)-3-ethenyl-4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]methanol

InChI

InChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1

InChI Key

CMXOSVFYCJCFHE-PPLKHSGQSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC[C@](O3)(CO)C=C)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C

Synonyms

16-hydroxy-13-manoyl oxide
OH-manoyl oxide

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Manoyl Oxide and Its Hydroxylated Intermediates

Initial Cyclization from Geranylgeranyl Diphosphate (B83284) (GGPP)

The formation of the characteristic bicyclic labdane (B1241275) skeleton from the linear GGPP molecule is a two-step process orchestrated by two distinct classes of diterpene synthases (diTPS). frontiersin.orgnih.gov

Mechanisms of Class II Diterpene Synthase (diTPS) Action

The first committed step in the biosynthesis of (13R)-manoyl oxide is catalyzed by a class II diterpene synthase. frontiersin.org This class of enzymes initiates the cyclization of GGPP through a protonation-dependent mechanism. acs.org The active site of a class II diTPS typically contains a conserved DxDD motif. acs.orgmdpi.com An acidic residue, usually an aspartate, protonates a double bond in the GGPP substrate, generating a carbocation. acs.orgnih.gov This event triggers a cascade of cyclization reactions, leading to the formation of a bicyclic intermediate, without cleaving the diphosphate group. nih.gov In the case of manoyl oxide biosynthesis, the class II diTPS catalyzes the protonation-initiated cycloisomerization of GGPP to form a labdadienyl/copalyl diphosphate intermediate. nih.gov

Mechanisms of Class I Diterpene Synthase (diTPS) Action

Following the action of the class II diTPS, a class I diterpene synthase takes over. frontiersin.org Class I diTPSs operate via an ionization-dependent mechanism. mdpi.comnih.gov Their active sites are characterized by a conserved DDxxD motif, which is crucial for binding divalent metal ions, typically magnesium (Mg²⁺). nih.govrug.nl These metal ions facilitate the ionization of the diphosphate group from the bicyclic intermediate produced by the class II enzyme. nih.govrug.nl This cleavage of the diphosphate ester bond generates a new carbocation, which can then undergo further cyclization, rearrangement, and termination steps to yield the final diterpene scaffold. nih.govnih.gov In the formation of (13R)-manoyl oxide, the class I diTPS catalyzes the conversion of the copalyl diphosphate intermediate into the specific manoyl oxide stereoisomer. nih.gov

Characterization of Key Diterpene Synthases in Coleus forskohlii (e.g., CfTPS2, CfTPS3)

In Coleus forskohlii, the biosynthesis of (13R)-manoyl oxide is a stereospecific process carried out by the sequential action of two specialized diterpene synthases, CfTPS2 and CfTPS3. researchgate.netresearchgate.net

CfTPS2 : This enzyme is a class II diTPS. It catalyzes the initial cyclization of GGPP to form the intermediate, copal-8-ol diphosphate. researchgate.net

CfTPS3 : This enzyme is a class I diTPS. It acts on the copal-8-ol diphosphate produced by CfTPS2 to stereospecifically form (13R)-manoyl oxide. researchgate.netnih.gov

The combination of CfTPS2 and CfTPS3 ensures the exclusive production of the (13R)-enantiomer, which is the direct precursor for forskolin (B1673556) biosynthesis. researchgate.net Interestingly, the interaction of other diterpene synthases in C. forskohlii, such as CfTPS1 and CfTPS4 with CfTPS3, leads to the formation of different diterpenoid skeletons like miltiradiene, highlighting the functional diversification within this enzyme family. researchgate.net

EnzymeClassSubstrateProductFunction in Manoyl Oxide Pathway
CfTPS2 Class II diTPSGeranylgeranyl diphosphate (GGPP)Copal-8-ol diphosphateCatalyzes the initial bicyclization of the linear precursor. researchgate.net
CfTPS3 Class I diTPSCopal-8-ol diphosphate(13R)-Manoyl oxideCatalyzes the second cyclization and stereospecific formation of the manoyl oxide skeleton. researchgate.net

Cytochrome P450-Mediated Oxidations of the Manoyl Oxide Skeleton

Once the (13R)-manoyl oxide scaffold is formed, it undergoes a series of decorative modifications, primarily hydroxylations and ketone formations, catalyzed by cytochrome P450 monooxygenases (P450s). These reactions are crucial for the biosynthesis of forskolin and its various hydroxylated intermediates. nih.govnih.gov These P450s belong mainly to the CYP76AH subfamily in C. forskohlii. nih.govnih.gov

Regiospecificity and Stereospecificity in Hydroxylation and Ketone Formation (e.g., C-1, C-6, C-7, C-9, C-11, C-12, C-19 Positions)

The cytochrome P450 enzymes involved in the forskolin pathway exhibit remarkable regiospecificity and stereospecificity, oxidizing specific carbon atoms on the manoyl oxide skeleton.

C-11 Position : Several CfCYP76AH isoforms, including CfCYP76AH15, CfCYP76AH8, and CfCYP76AH17, can catalyze the oxidation of (13R)-manoyl oxide at the C-11 position to form 11-oxo-13R-manoyl oxide. nih.govnih.gov CfCYP76AH15 is noted for its high efficiency and specificity in this conversion. nih.govnih.gov A surrogate enzyme, CYP76AH24 from Salvia pomifera, has been shown to hydroxylate the C-11β position of manoyl oxide to produce 11β-hydroxy-manoyl oxide. oup.comnih.gov

C-9 Position : The enzyme CfCYP76AH16 is responsible for the hydroxylation of (13R)-manoyl oxide at the C-9 position, yielding 9-hydroxy-manoyl oxide. researchgate.netnih.gov

C-1 Position : CfCYP76AH8 and CfCYP76AH17, in addition to their activity at C-11, can also monooxidize the C-1 position of the manoyl oxide skeleton. nih.gov

C-19 Position : While not directly on the main path to forskolin from manoyl oxide, other P450s like CfCYP71D381 have been shown to hydroxylate manoyl oxide at the C-19 position, indicating the broader catalytic potential within the plant. nih.gov

Multi-step Oxidations : The enzyme CfCYP76AH11 can convert 11-oxo-13R-manoyl oxide into 9-deoxy-7-deacetylforskolin, demonstrating the capacity for multiple oxidative transformations leading toward the final forskolin structure. nih.gov

Functional Analysis of Specific Cytochrome P450 Enzymes (e.g., CfCYP76AH Isoforms, CYP76AH24)

Functional characterization of individual P450 enzymes has been crucial in elucidating their specific roles in the forskolin biosynthetic pathway.

CfCYP76AH15 : This enzyme is highly efficient and specific in catalyzing the conversion of (13R)-manoyl oxide to 11-oxo-13R-manoyl oxide, a key step in the pathway. nih.govnih.gov Engineering of CfCYP76AH15, such as the A99I mutation, has been shown to significantly increase its catalytic activity. nih.gov

CfCYP76AH11 : This multifunctional P450 can catalyze the conversion of (13R)-manoyl oxide into 9-deoxy-7-deacetylforskolin. nih.gov It also acts on the 11-oxo-13R-manoyl oxide intermediate. nih.gov

CfCYP76AH16 : This enzyme specifically hydroxylates (13R)-manoyl oxide at the C-9 position to produce 9-hydroxy-manoyl oxide. researchgate.netnih.gov Accumulation of this intermediate has been observed in heterologous expression systems, indicating it is a significant product in the pathway. nih.gov

CYP76AH24 : Originally identified in Salvia pomifera for its role in carnosic acid biosynthesis, this enzyme has been functionally characterized as a surrogate enzyme capable of hydroxylating manoyl oxide at the C-11β position to produce 11β-hydroxy-manoyl oxide. oup.comnih.govnih.gov This demonstrates the potential for using enzymes with relaxed substrate specificity from other species to reconstruct biosynthetic pathways. nih.gov

EnzymeSubstrateProduct(s)Position(s) of Oxidation
CfCYP76AH15 (13R)-Manoyl oxide11-oxo-13R-manoyl oxideC-11 nih.govnih.gov
CfCYP76AH8 (13R)-Manoyl oxide11-oxo-13R-manoyl oxideC-1, C-11 nih.gov
CfCYP76AH17 (13R)-Manoyl oxide11-oxo-13R-manoyl oxideC-1, C-11 nih.gov
CfCYP76AH11 (13R)-Manoyl oxide, 11-oxo-13R-manoyl oxide9-deoxy-7-deacetylforskolinC-1, C-6, C-7 nih.govnih.gov
CfCYP76AH16 (13R)-Manoyl oxide9-hydroxy-manoyl oxideC-9 researchgate.netnih.gov
CYP76AH24 (13R)-Manoyl oxide11β-hydroxy-manoyl oxideC-11β oup.comnih.gov

Enzymatic Steps Leading to Diversified Labdane Diterpenoids

The structural diversification of the labdane diterpenoid family originates from the (13R)-manoyl oxide scaffold through a series of regio- and stereospecific enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). elifesciences.org These enzymes introduce hydroxyl groups and other functionalities at various positions on the manoyl oxide core, creating a cascade of intermediates that lead to complex molecules like forskolin. elifesciences.orgnih.gov

In the plant Coleus forskohlii, a suite of enzymes from the CYP76AH subfamily is responsible for the intricate oxidation of (13R)-manoyl oxide. elifesciences.orgoup.com For instance, enzymes such as CfCYP76AH8, CfCYP76AH15, and CfCYP76AH17 can catalyze the oxidation of manoyl oxide to form 11-oxo-manoyl oxide. oup.com CfCYP76AH15 is noted as being particularly efficient and specific for this conversion. oup.com Further hydroxylations are catalyzed by other members of this family:

CfCYP76AH8 and CfCYP76AH17 also effectively monooxidize the C-1 position. oup.com The product 1,11-dihydroxy-13R-manoyl oxide has been identified from reactions involving these enzymes. elifesciences.org

CfCYP76AH16 is capable of hydroxylating (13R)-manoyl oxide at the C-9 position to yield 9-hydroxy-manoyl oxide. oup.comwipo.int

CfCYP76AH11 catalyzes multiple hydroxylations, leading to the formation of 9-deoxy-7-deacetylforskolin from the manoyl oxide precursor. oup.com

The combinatorial action of these enzymes is essential for building molecular complexity. The co-expression of CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 can convert (13R)-manoyl oxide into 7-deacetylforskolin, a key intermediate in the forskolin pathway. oup.com

Beyond the native pathway in C. forskohlii, researchers have explored using "surrogate" enzymes from other species to achieve specific hydroxylations. A notable example is the use of CYP76AH24 from Salvia pomifera. While this enzyme is naturally involved in carnosic acid biosynthesis, it has been successfully used in engineered yeast to specifically hydroxylate (13R)-manoyl oxide at the C-11β position, producing 11β-hydroxy-manoyl oxide, another precursor to forskolin. nih.govnih.govresearchgate.net This demonstrates the potential for synthetic biology approaches to generate novel or specific labdane derivatives. nih.gov

The diversification is not limited to plants. Fungi also possess biosynthetic gene clusters with diterpene synthases and CYPs that can produce a variety of labdane-related diterpenoids, indicating that this is a widespread strategy for generating chemical diversity. acs.orgmdpi.com

Subcellular Compartmentalization of Manoyl Oxide Biosynthesis

The biosynthesis of (13R)-manoyl oxide and its subsequent conversion into complex diterpenoids are highly compartmentalized within the plant cell, a strategy that facilitates the production and accumulation of these lipophilic compounds. nih.govoup.com

In Coleus forskohlii, the synthesis of (13R)-manoyl oxide is specifically localized to the root cork cells. nih.govoup.comnih.gov These specialized cells contain prominent structures with properties consistent with oil bodies. nih.govnih.gov Through organelle purification and subsequent chemical analysis, both (13R)-manoyl oxide and its downstream product, forskolin, have been confirmed to accumulate within these oil bodies. nih.govoup.comnih.govgoogle.com

The biosynthetic pathway itself spans multiple cellular compartments. The initial precursor, geranylgeranyl diphosphate (GGPP), is synthesized in plastids via the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net The key enzymes responsible for converting GGPP to (13R)-manoyl oxide—the class II diterpene synthase CfTPS2 (a copal-8-ol diphosphate synthase) and the class I diterpene synthase CfTPS3—are almost exclusively expressed in the root cork tissue where the oil bodies are found. elifesciences.orgnih.govebi.ac.uk These enzymes, along with the subsequent modifying cytochrome P450s, are typically anchored to the membrane of the endoplasmic reticulum (ER). researchgate.net It is proposed that the lipophilic diterpene products are synthesized at the ER and then sequestered into the adjacent oil bodies, which serve as specialized storage sites, preventing cytotoxicity and facilitating the accumulation of high concentrations of these metabolites. nih.gov

This model of biosynthesis and storage is not unique to C. forskohlii. In liverworts, oil bodies are also recognized as the primary sites for the synthesis and accumulation of a vast diversity of terpenoid compounds. cam.ac.ukwikipedia.orgresearchgate.net This suggests that the use of oil bodies as metabolic hubs for specialized lipophilic molecules is an evolutionarily conserved strategy in plants. cam.ac.uk

Advanced Synthetic Strategies for Manoyl Oxide and Hydroxylated Analogues

Chemoenzymatic and Semi-synthetic Approaches

Chemoenzymatic and semi-synthetic methods leverage the high selectivity of biological systems, often in combination with chemical steps, to produce complex molecules from readily available starting materials. These approaches are particularly advantageous for creating specific stereoisomers and hydroxylated analogues of manoyl oxide.

Microbiological Transformation by Filamentous Fungi (e.g., Gibberella fujikuroi)

Filamentous fungi are widely recognized for their ability to perform highly specific oxidation reactions on complex substrates. The microbiological transformation of labdane (B1241275) diterpenoids, including precursors and analogues of manoyl oxide, has been extensively studied. Fungi such as Gibberella fujikuroi have been successfully used to hydroxylate sclareolide, a structurally related sesquiterpene lactone. oaepublish.comnih.gov In these biotransformations, Gibberella fujikuroi can introduce hydroxyl groups at various positions, yielding products such as 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, and 1α,3β-dihydroxysclareolide. nih.gov

Similar transformations have been applied to manoyl oxide derivatives. For instance, microbiological transformation of such derivatives with the fungus Mucor plumbeus has been reported. acs.org The use of fungi provides a powerful tool for late-stage functionalization, creating a diverse array of "decorated" labdanes with varied biological activities. researchgate.netresearchgate.net This method capitalizes on the fungi's enzymatic machinery to achieve regio- and stereoselective hydroxylations that are often challenging to accomplish through purely chemical means.

Enzymatic Derivatization Using Heterologous Enzymes

The heterologous expression of enzymes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a modular and scalable platform for producing manoyl oxide and its derivatives. elifesciences.orgnih.gov This synthetic biology approach involves the reconstruction of biosynthetic pathways in engineered microbes.

The stereospecific synthesis of (13R)-manoyl oxide, the natural precursor to forskolin (B1673556), has been achieved by co-expressing a pair of diterpene synthases (diTPSs) from Coleus forskohlii. elifesciences.orgnih.govnih.gov The process involves a class II diTPS (CfTPS2) that cyclizes geranylgeranyl diphosphate (B83284) (GGPP) to an intermediate, which is then converted by a class I diTPS (CfTPS3) into enantiomerically pure (13R)-manoyl oxide. elifesciences.orgnih.govnih.govgoogle.com Optimization of this process in E. coli has led to yields of 10 mg/L. nih.govoup.com

Furthermore, cytochrome P450 monooxygenases (P450s) are crucial for the subsequent hydroxylation of the manoyl oxide scaffold. For example, engineering of the P450 enzyme CYP76AH15, which oxidizes (13R)-manoyl oxide to 11-oxo-(13R)-manoyl oxide, has been shown to improve catalytic efficiency. Specific mutations in the substrate recognition sites, such as the A99I variant, increased the product yield significantly in culture. nih.gov The promiscuity of certain P450s can also be exploited to generate novel hydroxylated diterpenes, expanding the accessible chemical diversity. mit.edu

Table 1: Heterologous Enzymes in Manoyl Oxide Synthesis
EnzymeSource OrganismHost OrganismFunctionReference
CfTPS2 (Class II diTPS)Coleus forskohliiE. coli, S. cerevisiaeCyclizes GGPP to copal-8-ol diphosphate elifesciences.orgnih.gov
CfTPS3 (Class I diTPS)Coleus forskohliiE. coli, S. cerevisiaeConverts copal-8-ol diphosphate to (13R)-manoyl oxide elifesciences.orgnih.gov
CYP76AH15 (P450)Coleus forskohliiS. cerevisiaeOxidizes (13R)-manoyl oxide to 11-oxo-(13R)-manoyl oxide

In Vitro Late-Stage Functionalization Methods

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules. acs.org For labdane diterpenes like manoyl oxide and its epimers, LSF provides a powerful strategy to explore structure-activity relationships. researchgate.net

A key approach in LSF is the selective activation of C–H bonds, which are ubiquitous in natural product scaffolds. acs.orgchinesechemsoc.org While challenging due to the structural complexity and the presence of multiple reactive sites, various methods have been developed. acs.org Radical-mediated reactions have proven effective for the distal functionalization of the diterpenic framework of both forskolin and manoyl oxides. researchgate.netresearchgate.net These free-radical procedures can lead to unusual functionalization patterns that are not easily accessible through other means. researchgate.netresearchgate.net This approach mimics biosynthetic pathways where enzymes often perform highly selective C–H oxidations at specific positions. chinesechemsoc.orgchinesechemsoc.org The ability to modify the core structure of manoyl oxide in vitro opens pathways to novel analogues with potentially enhanced or new biological properties. researchgate.net

Total Chemical Synthesis Methodologies

Total chemical synthesis provides an alternative route to manoyl oxide and its analogues, offering control over stereochemistry and enabling the creation of non-natural derivatives. These methods often rely on strategic cyclization reactions of acyclic or more readily available cyclic precursors.

Enantioselective Synthesis of Manoyl Oxide Epimers (e.g., 13-epi-Manoyl Oxide)

The enantioselective synthesis of specific manoyl oxide epimers is crucial, as biological activity is often dependent on stereochemistry. The synthesis of 13-epi-manoyl oxide has been a particular focus, as this epimer serves as a valuable intermediate for creating derivatives with antimicrobial properties. researchgate.net A highly selective, one-step synthesis of 13-epi-manoyl oxide has been developed starting from the commercially available labdane diterpenoid, (-)-sclareol. researchgate.netichem.mdidsi.md

This method utilizes a low-temperature superacidic cyclization of sclareol (B1681606). researchgate.netichem.md By carefully tuning the reaction conditions, specifically the temperature, a high selectivity of 9:1 in favor of the desired 13-epi-manoyl oxide over manoyl oxide can be achieved. researchgate.netresearchgate.netichem.md The optimal conditions were found to be at -95°C, which balances high selectivity with good conversion rates. ichem.md The proposed mechanism involves an SN2-type reaction with inversion of configuration at the C-13 chiral center of the starting sclareol. ichem.md This procedure provides a reliable and preparative-scale source of 13-epi-manoyl oxide for further derivatization and biological studies. researchgate.net

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization of labdane diols is a common strategy for constructing the characteristic tetrahydrofuran (B95107) ring of manoyl oxide. The direct cyclization of sclareol to manoyl oxide has been explored using various acidic conditions. sci-hub.seresearchgate.net However, traditional protic or Lewis acid-catalyzed cyclizations of tertiary alcohols can be inefficient, often leading to complex mixtures of elimination and rearrangement byproducts. sci-hub.se

To overcome these limitations, alternative reagents have been employed. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a very efficient reagent for the cyclization of sclareol. researchgate.netsci-hub.se Treatment of sclareol with CAN leads smoothly to a mixture of manoyl oxide and 13-epi-manoyl oxide, typically in a ratio favoring manoyl oxide (e.g., 2.5:1 to 3:1). sci-hub.seresearchgate.net

Superacidic systems, such as fluorosulfonic acid (FSO₃H), have also been utilized for the cyclization of sclareol at low temperatures. researchgate.netichem.md While older reports described the formation of an equimolar mixture of manoyl oxide and its 13-epimer, recent optimization has dramatically improved the selectivity towards the 13-epi form as described in the previous section. researchgate.netichem.md

Table 2: Comparison of Sclareol Cyclization Methods
Method/ReagentTemperatureProduct Ratio (Manoyl Oxide : 13-epi-Manoyl Oxide)Reference
Cerium (IV) Ammonium Nitrate (CAN)Room Temperature~2.5:1 to 3:1 sci-hub.seresearchgate.net
Fluorosulfonic Acid (FSO₃H)-78°C~1:1 researchgate.net
Fluorosulfonic Acid (FSO₃H) - Optimized-95°C to -105°C~1:9 researchgate.netichem.md

Free-Radical Based Structural Modification

Free-radical chemistry offers a powerful avenue for the late-stage functionalization of the manoyl oxide scaffold, enabling the creation of novel derivatives that are otherwise difficult to access. This approach has been particularly explored for manoyl oxide and its stereoisomer, 13-epi-manoyl oxide, which share the same tricyclic core as the pharmacologically significant diterpenoid, forskolin. nih.gov

A key strategy involves the intermolecular carbon-centered radical addition to the vinyl moiety of the manoyl oxide structure. nih.govacs.org One of the most effective methods employed is the Iodine Atom Transfer Radical Addition (ATRA). acs.org This reaction is highly regioselective and reasonably stereoselective, allowing for the controlled introduction of new functional groups. nih.gov For instance, the treatment of manoyl oxide with ethyl iodoacetate in the presence of a radical initiator like dilauroyl peroxide (DLP) leads to the addition of a C2 synthon and an iodine atom to the lateral chain. nih.gov

Research has also revealed unexpected and unusual reactivity patterns. In some cases, the initial radical addition is followed by a 1,5-radical migration, or 1,5-hydrogen atom transfer (HAT), which leads to the functionalization of a distal, unactivated C-H bond. nih.govresearchgate.net An unprecedented triple sequence of these 1,5-radical migrations has been observed with 13-epi-manoyl oxide, resulting in functionalization at the remote gem-dimethyl group. nih.gov This "travelling" radical phenomenon opens up pathways for modifying distant parts of the terpenic framework. nih.govresearchgate.net

Furthermore, the choice of protecting groups and reaction conditions can influence the outcome. In studies involving the more complex forskolin, which has a similar core, the presence of an unprotected 1,3-diol led to the formation of an unexpected cyclic ether derivative during the ATRA reaction. nih.govacs.org This highlights the intricate interplay between the substrate's structure and the radical-mediated transformation. These free-radical based modifications are instrumental for structure-activity relationship (SAR) studies, providing a route to a diverse array of manoyl oxide analogues. sciepublish.com

Metabolic Engineering for Heterologous Production of Manoyl Oxide and its Hydroxylated Precursors

The production of manoyl oxide and its hydroxylated derivatives through microbial fermentation presents a sustainable and scalable alternative to extraction from plant sources or complex chemical synthesis. Metabolic engineering of various microbial chassis has been a central focus of this effort.

Design and Implementation in Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli, Cyanobacteria, Microalgae)

The foundational step in the heterologous production of (13R)-manoyl oxide, the key precursor to its hydroxylated forms, is the introduction of a two-step biosynthetic pathway from the diterpenoid's natural source, Coleus forskohlii. elifesciences.orgnih.gov This involves the expression of two specific diterpene synthases (diTPSs):

CfTPS2 (Class II diTPS): Catalyzes the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), to form the intermediate labd-13-en-8,15-diol diphosphate (LPP), also referred to as copal-8-ol diphosphate. sciepublish.comnih.gov

CfTPS3 (Class I diTPS): Subsequently converts LPP into the target (13R)-manoyl oxide (13R-MO). sciepublish.comnih.gov

This enzyme combination has been successfully implemented in several microbial hosts:

Saccharomyces cerevisiae : As a robust eukaryotic host, yeast is well-suited for expressing plant-derived cytochrome P450 enzymes (CYPs), which are essential for subsequent hydroxylation steps. Initial efforts expressing CfTPS2 and CfTPS3 yielded 13R-MO titers of 2.3 mg/L. researchgate.netresearchgate.net Further engineering of the chassis to produce hydroxylated derivatives, such as 11β-hydroxy-manoyl oxide, has been achieved. nih.govnih.gov The entire forskolin pathway, starting from glucose and involving nine genes, was eventually integrated into S. cerevisiae, demonstrating its capability as an efficient production platform. elifesciences.org

Escherichia coli : This prokaryotic workhorse has also been engineered to produce 13R-MO. The primary challenge in E. coli is the low native availability of the GGPP precursor. nih.govasm.org To overcome this, a heterologous GGPP synthase (e.g., AgGGPPS from Abies grandis) is co-expressed with CfTPS2 and CfTPS3. oup.com Optimization of this system has led to the production of enantiomerically pure 13R-MO at titers of 10 mg/L. asm.orgoup.comresearchgate.net An advantage of the E. coli system is the high purity of the product, which simplifies downstream processing. nih.govresearchgate.net

Cyanobacteria and Microalgae : Photosynthetic microbes offer the advantage of producing valuable compounds directly from CO2 and light. The cyanobacterium Synechocystis sp. PCC 6803 was engineered by integrating the genes for CfTPS2 and CfTPS3 into its genome, resulting in the light-driven production of 13R-MO. acs.orgnih.gov Similarly, the microalga Chlamydomonas reinhardtii has been genetically modified to produce and excrete both 13R-manoyl oxide and 9-hydroxy-manoyl oxide. ulisboa.pt

Optimization of Biosynthetic Pathways for Enhanced Titer and Stereoselectivity

Once a baseline production of manoyl oxide is established, efforts turn to optimizing the pathway to increase product yield (titer) and ensure the correct stereochemistry.

A primary strategy is to boost the supply of the precursor, GGPP. In cyanobacteria, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway produces GGPP. Overexpression of key rate-limiting enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and GGPP synthase (GGPPS), has been shown to significantly increase carbon flux towards manoyl oxide. sciepublish.com In one study with Synechocystis, this strategy led to an 11-fold increase in 13R-MO titers, reaching 9.7 mg/L. sciepublish.com In yeast, which utilizes the mevalonate (B85504) (MVA) pathway, overexpression of genes like truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (ERG20) enhances GGPP availability.

For the production of hydroxylated manoyl oxides, the efficiency and specificity of the cytochrome P450 enzymes are critical bottlenecks. Protein engineering has been employed to improve these enzymes. For example, the C. forskohlii enzyme CYP76AH15 is responsible for converting 13R-MO to 11-oxo-13R-manoyl oxide. researchgate.netd-nb.infonih.gov By performing site-directed mutagenesis in the enzyme's substrate recognition sites (SRS), researchers created variants with improved performance. The A99I variant, for instance, increased the production of the 11-oxo product by 5.6-fold in yeast microtiter cultures. researchgate.net This targeted approach allows for the enhancement of a specific catalytic step without affecting other reactions. researchgate.netnih.gov

Furthermore, exploring enzyme promiscuity has proven fruitful. A surrogate enzyme, CYP76AH24 from Salvia pomifera, which naturally acts on a different substrate, was found to efficiently catalyze the specific hydroxylation of manoyl oxide at the C-11β position in yeast, producing the precursor 11β-hydroxy-manoyl oxide. nih.govnih.govoup.com

Optimization Strategy Target Enzyme/Pathway Host Organism Result
Precursor Supply EnhancementDXS and GGPPS OverexpressionSynechocystis sp.11-fold increase in 13R-MO titer (to 9.7 mg/L). sciepublish.com
Precursor Supply EnhancementtHMG1 and ERG20 OverexpressionS. cerevisiaeIncreased GGPP flux for diterpene synthesis.
Enzyme EngineeringSite-directed mutagenesis of CYP76AH15 (A99I variant)S. cerevisiae5.6-fold increase in 11-oxo-13R-manoyl oxide titer. researchgate.net
Surrogate Enzyme UseExpression of S. pomifera CYP76AH24S. cerevisiaeProduction of 11β-hydroxy-manoyl oxide (21.2 mg/L). nih.govnih.gov
Stereoselectivity ControlCo-expression of CfTPS2 and CfTPS3E. coli / SynechocystisStereospecific formation of the 13R-MO enantiomer. acs.orgnih.govoup.com

Strain Engineering for Improved Metabolite Accumulation

One effective approach in S. cerevisiae involves deleting or downregulating competing metabolic pathways to redirect carbon flux towards the desired product. A combination of heterozygous deletions for the genes MCT1, WHI2, and GDH1 was shown to improve the availability of manoyl oxide for subsequent hydroxylation, contributing to a 9.5-fold increase in the final 11β-hydroxy-manoyl oxide titer. nih.govnih.gov

Product toxicity or feedback inhibition can often limit accumulation. To mitigate this, in-situ product removal techniques can be applied. In cultures of Synechocystis and Chlamydomonas, applying an overlay of an organic solvent, such as n-dodecane, creates a separate phase into which the hydrophobic manoyl oxide can partition. sciepublish.comulisboa.pt This removes the product from the immediate vicinity of the cells, preventing potential toxicity and pulling the equilibrium of the biosynthetic pathway towards further production, leading to a 2- to 3-fold increase in recovered 13R-MO. sciepublish.com

Finally, optimizing cultivation parameters is a critical component of strain engineering. For fed-batch fermentation of S. cerevisiae, controlling factors such as pH (around 6.0) and temperature (30°C) is essential to maximize enzyme activity and minimize the formation of byproducts. In photosynthetic organisms like cyanobacteria, modulating light intensity can also impact productivity, as key promoters used in the genetic constructs can be light-inducible. acs.org

Analytical Chemistry Methodologies for Structural Elucidation and Quantification of Manoyl Oxide Diterpenoids

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide the foundational data for determining the molecular structure of novel and known manoyl oxide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of manoyl oxide diterpenoids. ebi.ac.ukgoogle.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.

¹H NMR and ¹³C NMR: These fundamental experiments provide the initial overview of the molecular structure. For instance, in the analysis of hydroxylated manoyl oxide derivatives, the ¹H NMR spectrum reveals characteristic signals for methyl groups, methylene (B1212753) protons, and methine protons, including those adjacent to oxygen atoms, which appear at specific chemical shifts. csic.eselifesciences.orgnih.gov The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms, including quaternary carbons, which are not visible in the ¹H NMR spectrum. elifesciences.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds). In the context of OH-manoyl oxide, HMBC experiments can, for example, confirm the position of a hydroxyl group by showing correlations from protons on neighboring carbons to the carbon bearing the hydroxyl group. nih.govconicet.gov.arttu.eduscielo.br

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons that are in close proximity. This is particularly valuable for determining the relative stereochemistry of the molecule. For example, NOE correlations can help establish the orientation of substituents on the decalin ring system of the manoyl oxide core. elifesciences.orgnih.govconicet.gov.ar

The comprehensive data from these NMR techniques, when analyzed together, allows for the complete and unambiguous assignment of the chemical structure and stereochemistry of this compound and its related compounds. nih.govconicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov When coupled with chromatographic separation techniques, its utility is significantly enhanced.

LC-HRMS-SPE-NMR: This advanced hyphenated technique combines the separation power of liquid chromatography (LC) with the precise mass determination of HRMS and the structural elucidation capabilities of NMR, often with an intermediate solid-phase extraction (SPE) step for sample concentration and purification. d-nb.infouoa.grdntb.gov.ua This integrated approach is particularly useful for the analysis of complex mixtures, such as plant extracts, allowing for the rapid identification of novel manoyl oxide derivatives. d-nb.infomaxapress.com

GC-MS: Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like manoyl oxides. ebi.ac.uknih.govoup.com In GC-MS, the sample is first separated based on boiling point and polarity by GC, and then the individual components are detected and identified by MS. The mass spectrum of a compound provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. For example, the mass spectrum of (13R)-manoyl oxide shows characteristic fragment ions that aid in its identification. google.comnih.govgoogle.com

Chromatographic Separation and Detection Techniques

Chromatography is essential for isolating manoyl oxide diterpenoids from complex matrices and for their quantification.

Gas Chromatography (GC-FID, GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography is widely used for the analysis of manoyl oxides due to their volatility. csic.esoup.comgoogle.com

GC-FID: When coupled with a Flame Ionization Detector (FID), GC is an excellent quantitative tool. The FID response is proportional to the amount of carbon in the analyte, allowing for accurate quantification when calibrated with an appropriate internal standard.

GC-MS: As mentioned previously, GC-MS is invaluable for both qualitative and quantitative analysis. csic.esoup.comgoogle.com The total ion chromatogram (TIC) can be used for quantification, while the mass spectra of individual peaks confirm the identity of the compounds. ichem.mdresearchgate.net GC-MS has been instrumental in the analysis of manoyl oxides in various plant extracts and in monitoring their production in biosynthetic pathways. nih.govichem.md

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile manoyl oxide derivatives, such as glycosides. nih.govgoogle.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Different detectors can be used, including UV-Vis, evaporative light scattering detectors (ELSD), and mass spectrometers, to detect and quantify the separated compounds. nih.govoup.com Preparative HPLC is often used to isolate pure compounds for further structural analysis by NMR. conicet.gov.ar

Stereochemical Differentiation Strategies

The biological activity of manoyl oxides can be highly dependent on their stereochemistry. Therefore, methods to differentiate between stereoisomers, such as epimers, are critically important.

GC-MS and NMR analysis of epimers: The differentiation of C-13 epimers of manoyl oxide has been a subject of study. oup.comgoogle.comnih.gov GC-MS analysis can distinguish between epimers based on differences in their fragmentation patterns. ebi.ac.uknih.gov For example, the ratio of the intensities of specific mass-to-charge ratio (m/z) peaks can differ between epimers, allowing for their characterization in natural samples. ebi.ac.uknih.gov NMR spectroscopy provides further experimental evidence to support the MS data and can be used to definitively assign the stereochemistry at a particular chiral center. ebi.ac.uknih.gov Computational chemistry can also be employed to support the experimental findings. nih.gov These combined techniques allow for the routine characterization and quantification of the ratio of different stereoisomers in plant extracts and essential oils. ebi.ac.uk

Molecular Interactions and Biological Activities of Oh Manoyl Oxide Derivatives Mechanistic Investigations

Enzyme Modulatory Activities

Certain derivatives of manoyl oxide have demonstrated the ability to activate human carbonic anhydrase (hCA) isoenzymes. Specifically, 2-β-hydroxy manoyl oxide, isolated from Sideritis perfoliata, has been shown to be an activator of both hCA I and hCA II. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com In vitro studies revealed that this compound increased the activity of hCA I and hCA II with AC50 values of 9 µM and 19 µM, respectively. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com These findings were supported by in silico molecular modeling. researchgate.netresearchgate.net The activation of carbonic anhydrases is considered a potential therapeutic approach for neurological disorders such as Alzheimer's disease. researchgate.netresearchgate.net

CompoundTarget IsoenzymeAC50 Value (µM)Source Organism
2-β-hydroxy manoyl oxidehCA I9Sideritis perfoliata
2-β-hydroxy manoyl oxidehCA II19Sideritis perfoliata

This table summarizes the activation data of 2-β-hydroxy manoyl oxide on human carbonic anhydrase isoenzymes I and II.

Derivatives of manoyl oxide have also been investigated for their inhibitory effects on certain metabolic enzymes. A molecular docking study identified 13-epi-manoyl oxide as a potent inhibitor of both human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net Peroxiredoxin 5 is an antioxidant enzyme involved in protection against reactive oxygen species, while HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol and a target for herbicides. mdpi.comresearchgate.netalinteridergisi.comdiva-portal.org The in silico analysis revealed that 13-epi-manoyl oxide exhibited strong binding affinities for both enzymes, with a binding affinity of -6.2 kcal/mol for human peroxiredoxin 5 and -8.7 kcal/mol for HPPD. researchgate.net This suggests a potential role for this compound in modulating oxidative stress pathways and as a lead for the development of new herbicidal agents. mdpi.comresearchgate.net

CompoundTarget EnzymeBinding Affinity (kcal/mol)Biological Implication
13-epi-manoyl oxideHuman Peroxiredoxin 5-6.2Antioxidant modulation
13-epi-manoyl oxide4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-8.7Potential herbicidal activity

This table presents the in silico binding affinities of 13-epi-manoyl oxide for two metabolic enzymes.

Manoyl oxide, specifically the (13R)-manoyl oxide epimer, is a crucial precursor in the biosynthesis of forskolin (B1673556). nih.govelifesciences.orggoogle.comoup.comeuropa.eunih.govmedchemexpress.comgoogle.com Forskolin is a well-known activator of the adenylate cyclase enzyme, which leads to an increase in intracellular levels of cyclic AMP (cAMP). google.com The biosynthesis of forskolin from (13R)-manoyl oxide involves a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. elifesciences.orgoup.comresearchgate.netoup.com The conversion of (13R)-manoyl oxide to forskolin requires six regio- and stereospecific monooxygenations and one acetylation. elifesciences.org The identification of the enzymes that convert (13R)-manoyl oxide to forskolin has enabled the heterologous production of this important compound in microbial systems. nih.govelifesciences.org

Inhibition of Specific Metabolic Enzymes (e.g., Peroxiredoxin 5, 4-Hydroxyphenylpyruvate Dioxygenase)

Mechanisms of Antimicrobial Effects (e.g., Against Gram-positive and Gram-negative Bacteria, Pathogenic Fungi)

Manoyl oxide and its derivatives have demonstrated a broad spectrum of antimicrobial activity. Essential oils containing manoyl oxide have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. longdom.orgjapsonline.comhu.edu.jo Studies suggest that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. japsonline.com The proposed mechanism of action involves the interaction of the lipophilic compounds with the bacterial cell membrane, leading to a disruption of its structure and function. scielo.brresearchgate.net This can cause an increase in membrane permeability, leakage of intracellular components, and ultimately cell death. scielo.br

In terms of antifungal activity, manoyl oxide and related compounds have been shown to be effective against various pathogenic fungi. scielo.brresearchgate.net The mechanism of antifungal action is thought to involve the inhibition of key fungal enzymes, such as those involved in cell wall synthesis, and the disruption of the fungal cell membrane. researchgate.netnih.gov For instance, some unsaturated ketones, structurally related to manoyl oxide derivatives, have been shown to inhibit fungal chitin (B13524) synthase and interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Antiproliferative and Cytotoxic Effects

Several derivatives of manoyl oxide have been investigated for their antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.comacademicjournals.orgnih.govfrontiersin.org For example, ent-3β-hydroxy-13-epi-manoyl oxide has been shown to inhibit DNA synthesis in a dose- and time-dependent manner. frontiersin.org Another study reported that a semi-synthetic derivative of ent-3β-hydroxy-13-epi-manoyl oxide exhibited cytotoxic activity against human leukemic cell lines. nih.gov

Structure Activity Relationship Sar Studies of Manoyl Oxide Analogues

Elucidation of Key Structural Determinants for Biological Activity

SAR studies have pinpointed several key structural elements of the manoyl oxide scaffold that are crucial for its biological activity. The integrity of the tricyclic labdane (B1241275) backbone is considered fundamental. researchgate.net Modifications to this core structure, such as the introduction of different functional groups, can significantly modulate the bioactivity.

For instance, the presence of two tertiary hydroxyl groups in sclareol (B1681606), a precursor to manoyl oxide, is considered necessary for its cytotoxic activity. In contrast, manoyl oxide itself shows reduced activity, suggesting that the ether linkage diminishes this effect. However, the introduction of aromatic moieties via Heck coupling to the manoyl oxide structure can restore and even enhance cytotoxicity. researchgate.net

Further studies have shown that the introduction of an epoxy group can increase toxicity. mdpi.com The presence of a carboxyl group at C-4 in labdane-type diterpenes has been shown to be significant for anti-H. pylori activity, appearing to have a more positive effect than a peroxide group at the same position. acs.org

Stereochemical Influence on Pharmacological Efficacy (e.g., 13R vs. 13-epi)

The stereochemistry at the C-13 position of the manoyl oxide skeleton plays a critical role in determining its biological properties. The two epimers, (13R)-manoyl oxide and 13-epi-manoyl oxide (13S), often exhibit distinct activities. (13R)-manoyl oxide is a known precursor in the biosynthesis of forskolin (B1673556), a potent activator of adenylate cyclase. elifesciences.orggoogle.comresearchgate.net The specific stereochemistry at C-13 is crucial for the enzymatic transformations that lead to forskolin. elifesciences.orgkoreascience.krjmb.or.kr

The unique production of ent-13-epi-manoyl oxide has been identified in the floral sepals of Salvia miltiorrhiza, highlighting the specific biological pathways that can differentiate between these stereoisomers. nih.gov The selective synthesis of 13-epi-manoyl oxide has been pursued to explore the full potential of its unique chemical reactivity and biological profile. researchgate.netresearchgate.net This stereochemical distinction is a key factor in the design of SAR studies, as derivatives of each epimer can interact differently with biological targets. researchgate.netresearchgate.net

Impact of Hydroxylation and Other Functional Group Derivatization on Bioactivity Profiles

The introduction of hydroxyl groups and other functional moieties at various positions on the manoyl oxide framework has a profound impact on its bioactivity. The position and stereochemistry of these functional groups are critical.

Hydroxylation:

Hydroxylation at the C-11β position of manoyl oxide is a key step in the biosynthesis of forskolin and can be achieved using surrogate enzymes in engineered yeast. researchgate.net

The introduction of a 2α-hydroxyl group into ent-13-epi-manoyl oxide has been reported. researchgate.net

A study on manoyl oxide derivatives showed that hydroxylation at various positions, including 2α, 2β, 3α, 3β, 6β, and 11β, can occur through biotransformation, leading to a range of compounds with potentially different activities. researcher.life

Analysis of structure-activity relationships has indicated that the introduction of a 2,3-epoxy moiety in the A ring and an α-OH at the C-6 position in the B ring can enhance activity. mdpi.com

Other Derivatizations:

The creation of Heck-coupled analogues of manoyl oxide has been shown to produce compounds with greater cytotoxic activity than both sclareol and manoyl oxide. researchgate.net

Oxidation of manoyl oxide can lead to derivatives like 11-oxo-13R-manoyl oxide, another intermediate in the forskolin biosynthetic pathway. nih.gov

The presence of a carboxyl group, as seen in manoyl oxide acid, has demonstrated potent antibacterial activity against Helicobacter pylori. acs.org

The following table summarizes the effects of some of these modifications:

ModificationPositionEffect on BioactivityReference
HydroxylationC-11βPrecursor to forskolin researchgate.net
HydroxylationC-2αObserved in ent-13-epi-manoyl oxide derivatives researchgate.net
EpoxidationC-2, C-3Enhanced activity mdpi.com
HydroxylationC-6αEnhanced activity mdpi.com
Heck CouplingVariousIncreased cytotoxicity researchgate.net
Carboxyl GroupC-4Potent anti-H. pylori activity acs.org

Computational Approaches to SAR Modeling and Prediction (e.g., Molecular Docking, In Silico Studies)

Computational methods are increasingly being employed to rationalize the SAR of manoyl oxide analogues and to predict the activity of novel compounds. nih.gov These in silico techniques provide valuable insights into the interactions between ligands and their biological targets at a molecular level.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a receptor. For example, docking studies of 2-β-hydroxy manoyl oxide with carbonic anhydrase isoenzymes I and II helped to confirm its activating effect observed in vitro. researchgate.neteurekaselect.com Molecular docking has also been used to screen for potent compounds from essential oils, with 13-epi-manoyl oxide showing strong binding affinities to human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase. mdpi.com

In Silico ADME-Tox Prediction: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of manoyl oxide derivatives. This helps in the early-stage evaluation of their drug-likeness. researchgate.neteurekaselect.com

Quantum Chemical Calculations: These methods are used to determine the absolute configuration of novel manoyl oxide derivatives by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra. acs.org

These computational approaches, often used in conjunction with experimental data, accelerate the process of drug discovery and development by allowing for the rational design of more effective and specific manoyl oxide-based therapeutic agents. acs.orgjmchemsci.comtesisenred.net

Ecological Significance and Applied Biotechnological Research

Role of Manoyl Oxide Diterpenoids in Plant Chemical Ecology and Defense

Diterpenoids, including manoyl oxide and its derivatives, are crucial components of plant chemical defense systems. frontiersin.org These compounds are known to be involved in protecting plants against a variety of threats, including microbes and arthropods. nih.gov The production of such specialized metabolites often occurs in specific plant tissues, suggesting a targeted defense strategy.

In the case of Coleus forskohlii, (13R)-manoyl oxide is synthesized and accumulates in specialized cork cells of the root. nih.govoup.com This localization within the root cork points to a role in protecting the plant from soil-borne pathogens and other environmental stressors in the rhizosphere. oup.com The presence of these compounds in root tissues suggests a specific function in the interaction between the plant and the soil ecosystem. researchgate.net Furthermore, the induction of manoyl oxide may be linked to the plant's defense response, as it is a precursor to forskolin (B1673556), a compound that can influence intracellular signaling pathways associated with pathogen-induced resistance in some plants. nih.gov

Research on other plant species further supports the defensive role of manoyl oxide-related compounds. For instance, in Cistus creticus, labdane-type diterpenes, including manoyl oxide derivatives, accumulate in the trichome exudates. oup.com The concentration of these compounds is higher in younger leaves and increases in response to wounding, indicating their involvement in protecting against herbivores and pathogens. oup.com Similarly, studies on Grindelia species have identified manoyl oxide derivatives as bioactive compounds with antimicrobial and antifeedant properties. researchgate.net The diverse biological activities attributed to these compounds, such as anti-inflammatory, antimicrobial, and cytotoxic effects, underscore their importance in plant chemical defense. researchgate.netontosight.ai

Biotechnological Production Platforms for Sustainable Supply of Manoyl Oxide and Derivatives

The reliance on extraction from natural plant sources for manoyl oxide and its valuable derivatives, like forskolin, presents challenges due to low yields and the difficulty in cultivating the source plants. nih.gov This has driven the development of biotechnological production platforms using microbial cell factories to ensure a sustainable and reliable supply.

Metabolic engineering of microorganisms such as Escherichia coli, Saccharomyces cerevisiae (yeast), and the cyanobacterium Synechocystis sp. PCC 6803 has shown promise for the production of (13R)-manoyl oxide. nih.govacs.orgx-mol.net These approaches typically involve the heterologous expression of the necessary biosynthetic genes. The formation of (13R)-manoyl oxide from the general precursor geranylgeranyl diphosphate (B83284) (GGPP) is catalyzed by a two-step process involving a class II diterpene synthase (diTPS) and a class I diTPS. google.com In Coleus forskohlii, these enzymes are CfTPS2 and CfTPS3, respectively. nih.govoup.com

Key strategies employed in these biotechnological platforms include:

Gene Discovery and Expression: Identifying and expressing the specific diTPS genes from the source plant, such as CfTPS2 and CfTPS3 from C. forskohlii, in a microbial host. nih.govelifesciences.org

Pathway Optimization: Enhancing the metabolic flux towards the precursor GGPP by overexpressing key enzymes in the native metabolic pathway of the host organism, such as the 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway. sciepublish.com

Strain Engineering: Modifying the host's metabolism to reduce competing pathways. For example, down-regulating the squalene (B77637) synthase gene in S. cerevisiae to channel more precursors towards diterpenoid synthesis. x-mol.net

Process Optimization: Fine-tuning culture conditions, such as temperature and induction times, to maximize yield. nih.gov

These efforts have led to the successful production of enantiomerically pure (13R)-manoyl oxide in various microbial systems. nih.gov For example, engineered E. coli has produced (13R)-manoyl oxide at a yield of 10 mg/liter. nih.gov In S. cerevisiae, systematic metabolic engineering has achieved titers of up to 167.1 mg/L in fed-batch fermentation. x-mol.net Similarly, engineered Synechocystis has produced up to 0.45 mg/g dry cell weight of (13R)-manoyl oxide, demonstrating the potential for light-driven production. acs.orgnih.govnih.gov

Table 1: Biotechnological Production of (13R)-Manoyl Oxide

Host Organism Key Genes Expressed Reported Titer Reference
Escherichia coli CfTPS2, CfTPS3 10 mg/L nih.gov
Saccharomyces cerevisiae CfTPS2, CfTPS3 167.1 mg/L x-mol.net
Synechocystis sp. PCC 6803 CfTPS2, CfTPS3 0.45 mg/g DCW acs.org

Manoyl Oxide as a Precursor for Value-Added Diterpenoids

(13R)-Manoyl oxide serves as a critical biosynthetic precursor for a range of complex and valuable diterpenoids, most notably forskolin. nih.govebi.ac.uk Forskolin, known for its wide array of pharmacological activities, is a structurally complex molecule whose chemical synthesis is commercially unviable. ebi.ac.ukoup.com The biosynthesis of forskolin from (13R)-manoyl oxide involves a cascade of oxidation and acetylation reactions catalyzed by cytochrome P450 monooxygenases (P450s) and acetyltransferases. ebi.ac.ukoup.com

The discovery of the enzymes that convert (13R)-manoyl oxide to forskolin has paved the way for the total biosynthesis of this high-value compound in microbial hosts. ebi.ac.uk For instance, researchers have identified a minimal set of three P450s and one acetyltransferase from C. forskohlii that can convert (13R)-manoyl oxide into forskolin. ebi.ac.uk This entire nine-gene pathway has been successfully integrated into Saccharomyces cerevisiae, achieving forskolin titers of 40 mg/L. ebi.ac.uk

Beyond forskolin, manoyl oxide and its epimers are precursors to other bioactive diterpenoids. For example, exploring combinations of diTPS from different plant sources has enabled the synthesis of derivatives like 3β-hydroxy-manoyl oxide. oup.com The chemical structure of manoyl oxide, with its tricyclic backbone, is similar to other natural products with interesting biological properties, making it a valuable starting material for the synthesis of novel compounds through chemical and biological transformations. researchgate.net For instance, manoyl oxide can be chemically converted into compounds with ambergris-type odors, which are valuable in the fragrance industry. publish.csiro.au

The biotechnological production of (13R)-manoyl oxide not only provides a sustainable source for forskolin synthesis but also offers a platform for producing a diverse array of other labdane-type diterpenoids with potential applications in medicine and industry. x-mol.net

Future Perspectives and Emerging Research Avenues

Unraveling Complete Biosynthetic Pathways for Complex Manoyl Oxide Derivatives

A primary frontier in OH-manoyl oxide research is the complete elucidation of the biosynthetic pathways that lead to its more complex, functionalized derivatives. While the initial steps involving the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to the manoyl oxide core are increasingly understood, the subsequent tailoring reactions that create the vast diversity of naturally occurring analogues remain largely enigmatic. researchgate.netfitoterapia.net

The biosynthesis of these complex diterpenoids is a modular process. fitoterapia.net It begins with the formation of the basic diterpene skeleton by diterpene synthases (diTPSs). thegoodscentscompany.com This is followed by a series of oxidation reactions, often catalyzed by cytochrome P450 monooxygenases (CYPs), and further modifications by enzymes such as transferases and isomerases. fitoterapia.netthegoodscentscompany.com In the context of forskolin (B1673556), a well-known and medicinally important manoyl oxide derivative, research has identified that its biosynthesis from (13R)-manoyl oxide involves a cascade of reactions catalyzed by several cytochrome P450 enzymes and acetyltransferases. nih.gov

Future research will focus on identifying and characterizing the full suite of these "tailoring" enzymes. This involves a combination of transcriptomics to identify candidate genes from plants known to produce these compounds, such as Coleus forskohlii and Cistus creticus, followed by functional characterization of the encoded enzymes. fishersci.atmdpi.com Success in this area will not only provide a deeper understanding of plant specialized metabolism but also furnish the genetic tools necessary for the heterologous production of specific, high-value manoyl oxide derivatives. acs.org

Rational Design and Directed Evolution of Biosynthetic Enzymes

As the enzymes responsible for manoyl oxide biosynthesis are identified, the focus will shift towards engineering these biocatalysts for improved or novel functionalities. Rational design and directed evolution are powerful strategies that will be at the forefront of this endeavor.

Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted mutations that alter its properties. univ-lorraine.fr For instance, the substrate binding pocket of a diterpene synthase could be redesigned to enhance its catalytic efficiency or to accept alternative substrates, thereby producing novel manoyl oxide derivatives. unizar.es This data-driven approach can be significantly enhanced by computational tools and molecular modeling to predict the effects of specific amino acid changes. univ-lorraine.frfishersci.ca

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. nih.gov This involves creating large libraries of enzyme variants through random mutagenesis and then using high-throughput screening methods to identify those with improved performance. nih.gov The "consensus concept," where multiple beneficial mutations are combined, has proven effective in enhancing enzyme thermostability and could be applied to manoyl oxide biosynthetic enzymes.

The ultimate goal of these engineering efforts is to create a toolbox of optimized enzymes that can be used to produce specific manoyl oxide derivatives with high efficiency and selectivity.

Discovery of Novel Bioactivities and Molecular Targets through Systems Biology Approaches

While some manoyl oxide derivatives are known to possess interesting biological activities, including antimicrobial and cytotoxic effects, the full spectrum of their pharmacological potential is yet to be explored. researchgate.net Systems biology approaches offer a powerful lens through which to discover novel bioactivities and identify the molecular targets of these compounds.

Instead of the traditional one-drug-one-target approach, systems biology considers the complex network of interactions within a biological system. By studying the global effects of a manoyl oxide derivative on a cell or organism, researchers can gain insights into its mechanism of action and identify potential therapeutic applications. nist.gov This can involve a range of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the cellular response to the compound.

For example, studies on other terpenoids have successfully used model organisms like Caenorhabditis elegans to screen for effects on specific cellular pathways and to identify the molecular receptors involved in their activity. wikidata.org Similar approaches can be applied to a library of manoyl oxide derivatives to uncover new and potentially valuable bioactivities. Furthermore, understanding how these compounds interact with multiple targets can open doors for their use in treating complex diseases. wikidata.org

Development of Robust Bioproduction Systems for Industrial Scale

The low abundance of many manoyl oxide derivatives in their natural plant sources makes their extraction for commercial purposes often economically unviable. sigmaaldrich.com Consequently, a major focus of future research is the development of robust and scalable bioproduction systems using metabolically engineered microorganisms. citeab.com

Significant progress has already been made in engineering both yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) for the production of terpenoids. wikidata.org These efforts have typically focused on optimizing the supply of the universal precursor, GGPP, and then introducing the specific plant enzymes required to synthesize the target molecule. ingentaconnect.com For manoyl oxide production, this involves the co-expression of a class II diTPS that forms the initial bicyclic intermediate and a class I diTPS that completes the cyclization to the manoyl oxide core.

Future work will aim to improve the yields and productivity of these microbial cell factories. This will involve a multi-pronged approach, including:

Overcoming precursor limitations: Engineering the host's central metabolism to channel more carbon towards GGPP biosynthesis. fishersci.at

Compartmentalization: Confining the biosynthetic pathway to specific subcellular organelles to increase local substrate concentrations and reduce metabolic interference. fishersci.at

Host selection and optimization: Exploring alternative production hosts, such as cyanobacteria, which can utilize CO2 and light as feedstocks, offering a more sustainable production route. researchgate.netwikipedia.org

The development of efficient and cost-effective bioproduction platforms will be critical for making manoyl oxide and its derivatives accessible for a wide range of industrial applications, from pharmaceuticals to fragrances.

Manoyl Oxide Derivatives as Potential Lead Compounds in Drug Discovery

The inherent structural complexity and chemical diversity of manoyl oxide derivatives make them an attractive starting point for drug discovery programs. Several naturally occurring and semi-synthetic manoyl oxides have already demonstrated promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netnih.gov

For instance, forskolin, a highly functionalized manoyl oxide derivative, is a well-established activator of adenylate cyclase and is used in the treatment of conditions like glaucoma. Simpler derivatives, such as 3β-hydroxy-manoyl oxide and its acetylated form, have shown modest cytotoxic and antimicrobial activities. researchgate.net Recent studies have also explored the cytotoxic effects of manoyl oxide analogues against various cancer cell lines, with some derivatives showing enhanced activity compared to the parent compound.

The future of drug discovery in this area will involve a number of key strategies:

Screening of natural derivatives: Systematically evaluating the bioactivity of a wide range of manoyl oxide derivatives isolated from natural sources.

Semi-synthesis and SAR studies: Chemically modifying the manoyl oxide scaffold to create novel analogues and to understand the structure-activity relationships (SAR) that govern their biological effects.

Identification of molecular targets: Elucidating the specific proteins and cellular pathways that these compounds interact with to exert their effects. nih.gov

As our ability to produce and modify these complex molecules grows, so too will the opportunities to develop them into the next generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for characterizing OH-Manoyl oxide’s structural purity in synthetic or extracted samples?

  • Methodology : Use NMR (¹H/¹³C) for stereochemical confirmation, GC-MS for volatile component analysis, and HPLC with UV/RI detection for purity quantification. Cross-validate with IR spectroscopy to identify hydroxyl and oxide functional groups. Ensure solvent selection (e.g., deuterated chloroform for NMR) does not interfere with spectral interpretation .
  • Experimental Design : Include a reference standard of this compound (if commercially available) and perform triplicate runs to assess reproducibility. Quantify impurities using area normalization in chromatograms .

Q. How should researchers safely handle this compound in laboratory settings to prevent degradation or hazardous reactions?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to inhibit oxidation. Conduct stability tests under varying pH, temperature, and light exposure. Follow OSHA-compliant protocols for peroxide-forming compounds, including routine peroxide testing via iodide-iodate titration .
  • Contradiction Management : Conflicting reports on thermal stability require differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What statistical frameworks are optimal for resolving contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in this compound studies?

  • Methodology : Apply multivariate analysis (PCA or PLS-DA) to distinguish structure-activity relationships. Use ANOVA with post-hoc Tukey tests to compare dose-response curves across cell lines. Address batch-to-batch variability by including internal controls and normalizing to baseline metabolic activity .
  • Data Interpretation : Publish raw datasets with error margins (e.g., SD/SEM) and disclose instrument calibration protocols to mitigate reproducibility crises .

Q. How can isotope-labeling techniques elucidate this compound’s biosynthetic pathways in plant or microbial systems?

  • Experimental Design : Administer ¹³C-labeled acetate or mevalonate precursors to in vitro cultures, then track isotopic incorporation via LC-HRMS. Use time-course sampling to identify rate-limiting enzymatic steps (e.g., cyclization or hydroxylation). Validate with gene knockout/RNAi models to confirm enzyme specificity .
  • Advanced Analytics : Pair with metabolomic profiling (untargeted MS/MS) to map intermediate metabolites and propose a kinetic model .

Q. What computational strategies improve the accuracy of predicting this compound’s physicochemical properties (e.g., logP, solubility) for drug discovery applications?

  • Methodology : Compare DFT-based quantum mechanical calculations (e.g., COSMO-RS) with empirical solubility parameters. Validate predictions using shake-flask/HPLC solubility assays under biorelevant conditions (e.g., FaSSIF/FeSSIF). Disclose force field parameters and solvent descriptors to enable replication .
  • Limitations : Address discrepancies between in silico predictions and experimental data by refining solvation models or incorporating entropy corrections .

Hypothesis-Driven Research Questions

Q. Does this compound exhibit enantiomer-specific interactions with mammalian membrane receptors, and how can this be experimentally verified?

  • Methodology : Separate enantiomers via chiral HPLC and test binding affinities using SPR (surface plasmon resonance) or fluorescence polarization assays. Include racemic mixtures as controls. Use molecular docking simulations to identify stereochemical binding motifs .
  • Contradiction Analysis : Conflicting enantiomer activity reports may arise from impurities; confirm enantiomeric excess (EE) ≥98% via polarimetry or CD spectroscopy .

Q. What experimental evidence supports or refutes the hypothesis that this compound modulates oxidative stress pathways via Nrf2/ARE activation?

  • Methodology : Treat Nrf2-knockout vs. wild-type cell lines with this compound and quantify ARE-driven luciferase reporter activity. Pair with qPCR/Western blot analysis of downstream antioxidants (e.g., HO-1, NQO1). Use ROS scavengers (e.g., NAC) to confirm pathway specificity .
  • Data Validation : Replicate in primary cells or 3D organoid models to assess translational relevance .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparent reporting of this compound’s cytotoxic thresholds across diverse experimental models?

  • Guidelines : Adhere to ARRIVE or MIAME standards for metadata documentation. Disclose cell line authentication (STR profiling), passage numbers, and culture conditions. Use standardized viability assays (e.g., MTT, resazurin) with positive/negative controls .
  • Conflict Resolution : Establish a shared repository for dose-response data to reconcile inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.